molecular formula C11H9NO2S2 B2895911 2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide CAS No. 339099-10-4

2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide

Cat. No.: B2895911
CAS No.: 339099-10-4
M. Wt: 251.32
InChI Key: ILHLLZNEJFFDFQ-UHFFFAOYSA-N
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Description

2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide is a chemical compound with a unique structure that includes two thiophene rings and an acetamide group.

Preparation Methods

The synthesis of 2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide typically involves the reaction of thiophene derivatives under specific conditions. One common method includes the acylation of 2-thiophenecarboxylic acid with 2-thiophenemethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Chemical Reactions Analysis

2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide involves its interaction with specific molecular targets. The thiophene rings can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The acetamide group may also play a role in binding to proteins or other biomolecules, affecting their function .

Comparison with Similar Compounds

2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide can be compared with other thiophene derivatives, such as:

    2-Thiophenecarboxylic acid: A precursor in the synthesis of this compound.

    2-Thiophenemethylamine: Another precursor used in its synthesis.

    Thiophene-2-carboxamide: A similar compound with a different substitution pattern on the thiophene ring.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c12-10(13)6-7-3-4-9(16-7)11(14)8-2-1-5-15-8/h1-5H,6H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHLLZNEJFFDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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